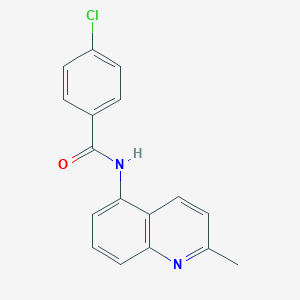
4-chloro-N-(2-methylquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. This compound has been shown to form stable complexes with these metal ions, which may interfere with their biological functions and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
4-chloro-N-(2-methylquinolin-5-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the detection of metal ions, and the modulation of enzymatic activity. This compound has also been shown to have antioxidant properties, which may make it useful for the prevention and treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-chloro-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and zinc. This compound is also relatively easy to synthesize and has been shown to be stable under a range of experimental conditions.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may not be suitable for all experimental systems, and further studies are needed to determine its potential applications in different contexts.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(2-methylquinolin-5-yl)benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Another potential direction for research is the development of new fluorescent probes based on the structure of 4-chloro-N-(2-methylquinolin-5-yl)benzamide. These probes could be used to detect a range of different metal ions and could have applications in a variety of experimental systems.
Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(2-methylquinolin-5-yl)benzamide and its potential applications in different experimental contexts. By gaining a better understanding of this compound, researchers may be able to develop new tools and therapies for a range of different diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 4-chlorobenzoic acid with 2-methylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Applications De Recherche Scientifique
4-chloro-N-(2-methylquinolin-5-yl)benzamide has been found to have a range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their role in biological systems.
In addition to its use as a fluorescent probe, 4-chloro-N-(2-methylquinolin-5-yl)benzamide has also been studied for its potential as an antitumor agent. This compound has been found to inhibit the growth of cancer cells in vitro, and further studies are underway to determine its potential as a therapeutic agent for the treatment of cancer.
Propriétés
Formule moléculaire |
C17H13ClN2O |
|---|---|
Poids moléculaire |
296.7 g/mol |
Nom IUPAC |
4-chloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-5-10-14-15(19-11)3-2-4-16(14)20-17(21)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,20,21) |
Clé InChI |
UDUHAWCXZGSZHQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)




![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)